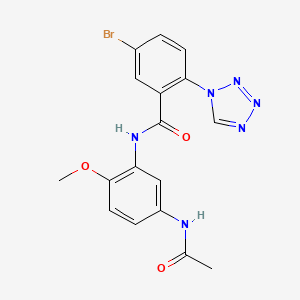
C17H15BrN6O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C17H15BrN6O3 is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H15BrN6O3 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions are used to introduce bromine atoms into the molecule.
Condensation reactions: These reactions help in forming the core structure by combining smaller molecules.
Oxidation and reduction reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C17H15BrN6O3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
C17H15BrN6O3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C17H15BrN6O3 involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
C17H15ClN6O3: This compound has a similar structure but with a chlorine atom instead of bromine.
C17H15IN6O3: This compound has an iodine atom instead of bromine.
C17H15FN6O3: This compound has a fluorine atom instead of bromine.
Uniqueness
C17H15BrN6O3 is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs.
Properties
Molecular Formula |
C17H15BrN6O3 |
|---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-5-bromo-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H15BrN6O3/c1-10(25)20-12-4-6-16(27-2)14(8-12)21-17(26)13-7-11(18)3-5-15(13)24-9-19-22-23-24/h3-9H,1-2H3,(H,20,25)(H,21,26) |
InChI Key |
SZTFVKGWAVGVDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















